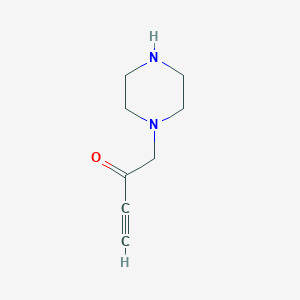

1-(Piperazin-1-yl)but-3-yn-2-one

Description

Contextualizing Piperazinyl Alkynones within Advanced Heterocyclic and Alkynone Chemistry

Heterocyclic compounds, particularly those containing nitrogen, are fundamental to medicinal chemistry and materials science. encyclopedia.pubresearchgate.net The piperazine (B1678402) ring is a privileged scaffold, meaning it is a common structural feature in many biologically active compounds and approved drugs. encyclopedia.pubresearchgate.netgoogle.com Its prevalence is due to its ability to improve the physicochemical properties of a molecule, such as aqueous solubility and pharmacokinetic profile. wikipedia.org

Alkynones, which contain a ketone conjugated with a carbon-carbon triple bond, are versatile intermediates in organic synthesis. organic-chemistry.org The electron-withdrawing nature of the carbonyl group activates the alkyne for various chemical transformations, including nucleophilic additions and cycloaddition reactions. The combination of a piperazine ring with an alkynone framework, as in the hypothetical 1-(Piperazin-1-yl)but-3-yn-2-one, would create a molecule with multiple reactive sites, offering a wide range of possibilities for the synthesis of more complex heterocyclic structures.

Historical Development and Emerging Research Trajectories of Piperazine and Alkynone Derivatives

The synthesis of piperazine and its derivatives has been a subject of extensive research for over a century. organic-chemistry.orgmdpi.com Various synthetic methods have been developed, from classical approaches to modern transition-metal-catalyzed cross-coupling reactions. mdpi.com The focus of current research is often on the development of efficient and selective methods for the synthesis of functionalized piperazines for use in drug discovery. encyclopedia.pub

Similarly, the chemistry of alkynones has seen significant advancements, with the development of new catalytic systems for their synthesis and subsequent transformations. organic-chemistry.org Research is increasingly directed towards the use of these building blocks in diversity-oriented synthesis to create libraries of complex molecules for biological screening. The trajectory for derivatives of piperazinyl alkynones would likely follow the path of developing new synthetic methodologies to access these compounds and exploring their utility in constructing novel molecular architectures with potential biological activity. acs.org

Fundamental Structural Elements and Their Significance in Research

The key structural components of this compound are the piperazine ring, the propargyl ketone core, and the terminal alkyne.

Piperazine Ring: This six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions is a common pharmacophore. wikipedia.org The secondary amine in the piperazine ring provides a site for further functionalization, allowing for the modulation of a molecule's properties. nih.gov

Alkynone Moiety: The conjugated system of the ketone and the alkyne is highly reactive. The carbonyl group can undergo standard ketone reactions, while the alkyne can participate in a variety of transformations, such as click chemistry, cycloadditions, and nucleophilic additions. organic-chemistry.orgyoutube.com

Terminal Alkyne: The acidic proton of the terminal alkyne can be removed to form an acetylide, which is a potent nucleophile for carbon-carbon bond formation. wikipedia.org

The combination of these elements in one molecule would make it a highly versatile building block for the synthesis of a wide array of more complex heterocyclic systems.

Scope and Research Objectives Pertaining to the Chemical Transformations and Applications of Piperazinyl Alkynones

Given the lack of specific data on this compound, the research objectives for such a compound would be hypothetical. The primary goal would be to synthesize and fully characterize the molecule. Subsequently, research would likely focus on exploring its chemical reactivity.

Potential Research Trajectories:

Cyclization Reactions: The molecule could serve as a precursor for the synthesis of various fused heterocyclic systems through intramolecular reactions.

Multicomponent Reactions: Its multiple reactive sites would make it an ideal candidate for use in multicomponent reactions to rapidly build molecular complexity.

Medicinal Chemistry: Derivatives of this compound could be synthesized and evaluated for their biological activity, given the prevalence of the piperazine scaffold in drug molecules. nih.gov

Table of Potential Research Areas and Methodologies:

| Research Area | Potential Methodologies | Target Structures |

| Heterocyclic Synthesis | Intramolecular cyclization, Cycloaddition reactions | Fused piperazines, Pyridines, Pyrroles |

| Medicinal Chemistry | Derivatization of the piperazine nitrogen, Modification of the alkyne | Novel bioactive compounds |

| Materials Science | Polymerization via the alkyne functionality | Functional polymers |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H12N2O |

|---|---|

Molecular Weight |

152.19 g/mol |

IUPAC Name |

1-piperazin-1-ylbut-3-yn-2-one |

InChI |

InChI=1S/C8H12N2O/c1-2-8(11)7-10-5-3-9-4-6-10/h1,9H,3-7H2 |

InChI Key |

XRZQOUFFLSNLET-UHFFFAOYSA-N |

Canonical SMILES |

C#CC(=O)CN1CCNCC1 |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies for 1 Piperazin 1 Yl but 3 Yn 2 One

Strategic Design and Retrosynthetic Analysis of the 1-(Piperazin-1-yl)but-3-yn-2-one Scaffold

Retrosynthetic analysis is a cornerstone of synthetic planning, allowing chemists to deconstruct a target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the most logical disconnection is at the C-N bond between the piperazine (B1678402) ring and the butynone fragment. This bond is typically formed in the final stages of the synthesis.

This retrosynthetic approach identifies two key synthons: the nucleophilic piperazine ring and an electrophilic butynone precursor. The corresponding reagents for these synthons would be piperazine (or a protected derivative) and a halogenated butynone, such as 1-bromo- or 1-chlorobut-3-yn-2-one. This disconnection strategy is common for the synthesis of amines, amides, and other compounds where a heteroatom connects different parts of the molecule. amazonaws.com

Classical and Modern Alkylation Approaches in the Synthesis of this compound

Alkylation of the piperazine nitrogen is a fundamental step in the synthesis of this compound. This can be achieved through various classical and modern methods.

The most direct route to this compound involves the nucleophilic substitution reaction between piperazine and a suitable halogenated butynone. chemguide.co.uk In this SN2 reaction, the secondary amine of piperazine acts as a nucleophile, attacking the electrophilic carbon bearing the halogen atom and displacing it. chemguide.co.uk

The reaction is typically carried out in a suitable solvent and may be heated to facilitate the reaction. chemguide.co.uk The choice of halogen on the butynone precursor can influence the reaction rate, with iodides being more reactive than bromides, which are in turn more reactive than chlorides.

A significant challenge in this approach is the potential for over-alkylation, leading to the formation of the bis-alkylated product where both nitrogen atoms of the piperazine ring have reacted. To circumvent this, an excess of piperazine can be used to favor the mono-alkylated product.

To achieve selective mono-alkylation and avoid the formation of undesired byproducts, the use of protecting groups is a crucial strategy. caltech.edu One of the nitrogen atoms of the piperazine ring can be temporarily blocked with a protecting group, leaving the other nitrogen free to react with the electrophilic butynone precursor.

Common protecting groups for amines include benzoyl (Bz) and para-methoxybenzyl (PMB). caltech.edu The choice of protecting group is critical and depends on its stability under the reaction conditions and the ease of its subsequent removal. For instance, the benzoyl group can be removed under basic or acidic conditions, while the PMB group can be cleaved oxidatively. caltech.edu The use of protecting groups allows for a more controlled and efficient synthesis, leading to higher yields of the desired mono-substituted product. caltech.edujgtps.com

Green Chemistry Principles and Sustainable Synthetic Routes for this compound

Modern synthetic chemistry places a strong emphasis on the development of environmentally friendly processes. Green chemistry principles are increasingly being applied to the synthesis of piperazine derivatives. mdpi.com This includes the use of less hazardous solvents, minimizing waste, and employing catalytic methods. mdpi.com

For the synthesis of this compound, green approaches could involve:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and energy consumption. mdpi.com

Ultrasound-assisted synthesis: Sonochemistry can also enhance reaction rates and yields, often in aqueous media, reducing the need for volatile organic solvents. mdpi.com

Use of greener solvents: Replacing traditional organic solvents with more environmentally benign alternatives like water or ethanol (B145695) can significantly improve the sustainability of the process.

Catalytic methods: Employing catalysts, especially in small amounts, can lead to more efficient and selective reactions, reducing the formation of byproducts.

Catalytic Systems and Optimization of Reaction Conditions for this compound Synthesis

The efficiency of the synthesis of this compound is highly dependent on the catalytic system and the optimization of reaction conditions. caltech.edumdpi.com

In the nucleophilic substitution reaction between piperazine and a halogenated butynone, a base is often added to neutralize the hydrohalic acid (e.g., HBr or HCl) that is formed as a byproduct. Common bases for this purpose include inorganic bases like potassium carbonate (K₂CO₃) and organic bases such as triethylamine (B128534) (Et₃N). mdpi.comresearchgate.net

Potassium carbonate (K₂CO₃): This is a mild and inexpensive base that is effective in promoting the alkylation reaction. researchgate.net It is often used in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.

Triethylamine (Et₃N): This is a stronger organic base that can also be used as a scavenger for the acid byproduct. mdpi.com It is soluble in a wide range of organic solvents.

The choice of base and solvent, along with reaction temperature and time, are critical parameters that need to be optimized to maximize the yield and purity of the final product.

| Parameter | Condition | Effect on Reaction | Reference |

| Catalyst/Base | K₂CO₃, Et₃N | Neutralizes acid byproduct, facilitates nucleophilic attack | mdpi.comresearchgate.net |

| Solvent | DMF, Acetonitrile, THF | Solubilizes reactants, influences reaction rate | mdpi.commdpi.com |

| Temperature | Room temperature to reflux | Affects reaction rate and selectivity | mdpi.comresearchgate.net |

| Protecting Group | Benzoyl, PMB | Prevents over-alkylation, allows for selective functionalization | caltech.edu |

Transition Metal Catalysis in Forming this compound

Transition metal catalysis offers a powerful tool for the synthesis of complex organic molecules, including this compound. While direct catalytic methods for this specific compound are not extensively detailed in the provided search results, the principles of transition metal-catalyzed reactions can be applied to its formation. For instance, catalysts containing metals like palladium, copper, rhodium, and ruthenium are known to be effective in forming similar heterocyclic structures. nih.gov

These catalysts can facilitate the coupling of a piperazine derivative with a suitable butynone precursor. The metal center can activate the alkyne group of the butynone, making it more susceptible to nucleophilic attack by the piperazine nitrogen. This approach can lead to high yields and selectivity under mild reaction conditions.

A plausible catalytic cycle could involve the following steps:

Oxidative Addition: The transition metal catalyst adds to a reactant, such as a halobutyne derivative.

Transmetalation or Amine Coordination: The piperazine coordinates to the metal center.

Reductive Elimination: The desired C-N bond is formed, releasing the final product and regenerating the catalyst.

The choice of ligand on the transition metal is crucial as it influences the catalyst's reactivity and selectivity.

Mechanistic Investigations of this compound Formation Pathways

Understanding the reaction mechanisms is fundamental to optimizing the synthesis of this compound. The primary pathway for its formation is the aza-Michael addition, also known as conjugate addition. ntu.edu.sgmasterorganicchemistry.com

This reaction involves the nucleophilic addition of the piperazine amine to the electron-deficient alkyne of a butynone derivative. ntu.edu.sg The presence of the carbonyl group in the butynone moiety activates the alkyne for this type of addition. youtube.com

Michael Addition Pathways Involving the Butynone Moiety

The Michael addition is a key reaction in the formation of this compound. ntu.edu.sgmasterorganicchemistry.com In this reaction, the piperazine acts as the Michael donor (nucleophile), and the butynone derivative serves as the Michael acceptor (electrophile). masterorganicchemistry.comyoutube.com

The mechanism proceeds in the following steps:

Nucleophilic Attack: The nitrogen atom of the piperazine ring attacks the β-carbon of the butynone's alkyne. This is a conjugate addition, driven by the electrophilic nature of the β-carbon due to the electron-withdrawing effect of the adjacent carbonyl group. masterorganicchemistry.comyoutube.com

Intermediate Formation: This attack results in the formation of a resonance-stabilized enolate intermediate. youtube.com

Protonation: The enolate intermediate is then protonated, typically by a solvent or a proton source added to the reaction mixture, to yield the final product, this compound. masterorganicchemistry.com

The reaction is generally thermodynamically controlled, favoring the formation of the more stable conjugate addition product. organic-chemistry.org

Reaction Kinetics and Thermodynamic Considerations

The rate of the Michael addition is influenced by several factors, including the nucleophilicity of the piperazine, the electrophilicity of the butynone, the solvent, and the temperature. The use of a base can deprotonate the piperazine, increasing its nucleophilicity and accelerating the reaction.

Table 1: Factors Influencing Reaction Kinetics and Thermodynamics

| Factor | Effect on Kinetics | Thermodynamic Consideration |

| Nucleophilicity of Piperazine | Higher nucleophilicity increases reaction rate. | Does not significantly alter the overall thermodynamics. |

| Electrophilicity of Butynone | Increased electrophilicity accelerates the reaction. | A more electrophilic acceptor can lead to a more stable product. |

| Solvent | Polar aprotic solvents can stabilize charged intermediates, affecting the rate. | Solvent choice can influence the position of the equilibrium. |

| Temperature | Higher temperatures generally increase the reaction rate. | Can affect the equilibrium and selectivity of the reaction. |

| Catalyst | A base or transition metal catalyst can significantly increase the rate. | Catalysts lower the activation energy but do not change the overall thermodynamics. |

Challenges and Scale-Up Considerations in the Industrial Synthesis of this compound

Transitioning the synthesis of this compound from a laboratory setting to an industrial scale presents several challenges.

Key Challenges:

Reaction Control: The Michael addition can be exothermic, requiring careful temperature control on a large scale to prevent runaway reactions and ensure product quality.

Purification: The separation of the final product from unreacted starting materials, byproducts, and the catalyst can be complex and costly at an industrial scale. The potential for the formation of bis-alkylated piperazine as a byproduct requires efficient purification methods.

Safety: Handling potentially hazardous reagents and managing exothermic reactions are significant safety concerns in a large-scale manufacturing environment.

Waste Management: The process can generate chemical waste that must be managed and disposed of in an environmentally responsible and economically viable manner.

Table 2: Industrial Scale-Up Considerations

| Consideration | Description |

| Process Optimization | Fine-tuning reaction conditions (temperature, pressure, stoichiometry) to maximize yield and minimize byproducts. |

| Reactor Design | Selecting appropriate reactor materials and designs to handle the reaction chemistry and ensure efficient heat transfer. |

| Downstream Processing | Developing robust and scalable methods for extraction, crystallization, and purification. |

| Regulatory Compliance | Adhering to safety, environmental, and quality regulations set by relevant authorities. |

| Supply Chain Management | Ensuring a reliable and cost-effective supply of all necessary raw materials and reagents. |

Iii. Comprehensive Reactivity and Transformation Studies of 1 Piperazin 1 Yl but 3 Yn 2 One

Electrophilic and Nucleophilic Character of the Alkynone and Piperazine (B1678402) Moieties in 1-(Piperazin-1-yl)but-3-yn-2-one

The reactivity of this compound is dictated by the electrophilic and nucleophilic sites within its structure. The butynone portion of the molecule contains two primary electrophilic centers. The carbonyl carbon is susceptible to nucleophilic attack, a characteristic reaction of ketones. youtube.com This can be visualized through resonance, where the pi electrons of the carbon-oxygen double bond can move to the oxygen, leaving the carbon with a positive charge. youtube.com The alkyne group also presents an electrophilic site, particularly when activated by a catalyst, making it reactive towards nucleophiles.

Conversely, the piperazine moiety imparts nucleophilic character to the molecule. The nitrogen atoms of the piperazine ring possess lone pairs of electrons, rendering them nucleophilic. nih.gov The secondary amine within the piperazine ring is a key site for reactions, readily participating in nucleophilic substitution and addition reactions. This dual electrophilic and nucleophilic nature makes this compound a valuable synthon for constructing more complex molecular architectures.

Cycloaddition Reactions of this compound

The terminal alkyne functionality in this compound makes it an excellent substrate for various cycloaddition reactions, which are powerful methods for constructing cyclic compounds.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, known for its high efficiency, mild reaction conditions, and broad functional group tolerance. glenresearch.comrsc.org This reaction involves the [3+2] cycloaddition of a terminal alkyne, such as the one present in this compound, with an azide (B81097) to exclusively form a 1,4-disubstituted 1,2,3-triazole. nih.gov The mechanism involves the formation of a copper(I) acetylide intermediate which then reacts with the azide. nih.govacs.org

This methodology has been widely applied in the synthesis of complex molecules, including the functionalization of various scaffolds. nih.govrsc.orgnih.gov The robustness of the CuAAC reaction allows for its use in diverse applications, from materials science to drug discovery. glenresearch.comrsc.org The use of copper(I)-stabilizing ligands can prevent potential side reactions, such as DNA damage when working with biological molecules. glenresearch.com

Beyond the well-established CuAAC, the alkyne and ketone moieties of this compound can participate in other cycloaddition reactions.

[2+2] Cycloadditions: These reactions typically involve the combination of two double or triple bonded systems to form a four-membered ring. While thermal [2+2] cycloadditions are often difficult, photochemical activation can facilitate these transformations. libretexts.org The alkyne of this compound could potentially undergo [2+2] cycloaddition with an alkene to form a cyclobutene (B1205218) derivative.

[3+2] Cycloadditions: This class of reactions, exemplified by the Huisgen 1,3-dipolar cycloaddition, involves a 1,3-dipole reacting with a dipolarophile to form a five-membered ring. nih.gov The alkyne in this compound can act as the dipolarophile, reacting with various 1,3-dipoles like azides (as in CuAAC), nitrile oxides, or ylides. nih.govyoutube.com These reactions are a powerful tool for the synthesis of five-membered heterocycles. nih.govresearchgate.net

[4+2] Cycloadditions: The Diels-Alder reaction is the most famous example of a [4+2] cycloaddition, forming a six-membered ring. libretexts.org In this context, the butynone moiety could potentially act as a dienophile, reacting with a conjugated diene. The reactivity in Diels-Alder reactions is often enhanced when the dienophile is substituted with electron-withdrawing groups, a condition met by the ketone group in this compound. libretexts.org

Heterocyclic Ring Formation and Modification via this compound

The reactive functionalities within this compound make it a valuable precursor for the synthesis and modification of a wide range of heterocyclic compounds.

The butynone unit is a key synthon for the construction of important six- and five-membered nitrogen-containing heterocycles.

Pyridine (B92270) Synthesis: Pyridines can be synthesized through various cyclocondensation reactions. youtube.com For instance, a 1,5-dicarbonyl compound, which could be derived from the butynone unit, can react with ammonia (B1221849) or an ammonia equivalent to form a pyridine ring. youtube.com

Pyrazole (B372694) Synthesis: Pyrazoles are typically prepared by the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. youtube.com The butynone moiety can be seen as a precursor to a 1,3-dicarbonyl system, which can then undergo cyclocondensation with hydrazines to yield pyrazoles. nih.gov The reaction of acetylenic ketones with hydrazines is a known route to pyrazole derivatives. nih.gov

The versatility of this compound extends to the synthesis of other nitrogen-containing heterocycles. The piperazine ring itself is a common motif in medicinal chemistry and can be further functionalized. nih.govorganic-chemistry.org For example, the secondary amine of the piperazine can be alkylated or acylated to introduce a variety of substituents. researchgate.net Furthermore, the butynone portion can be a starting point for creating fused heterocyclic systems. For instance, reaction with appropriate bifunctional reagents can lead to the formation of quinazolines or thiazinones. samipubco.com

Palladium-Catalyzed Coupling Reactions and Other Cross-Coupling Methodologies Utilizing this compound

Sonogashira Coupling: The Sonogashira reaction is a highly effective method for forming C(sp²)-C(sp) bonds by coupling a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.org this compound serves as the terminal alkyne component in this reaction. The process is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄, and requires a copper(I) co-catalyst, often CuI, in the presence of an amine base like triethylamine (B128534). wikipedia.orgnih.gov This reaction allows for the direct attachment of various aryl or vinyl substituents to the alkyne terminus, yielding more complex conjugated systems. Copper-free Sonogashira protocols have also been developed, sometimes utilizing palladium-salicylaldehyde complexes, which can be advantageous for certain substrates. nih.gov

Suzuki-Miyaura Coupling: While the parent molecule is not a direct participant in standard Suzuki-Miyaura coupling, this reaction is crucial for synthesizing its precursors or derivatives. harvard.edu The Suzuki reaction creates carbon-carbon bonds by coupling an organoboron compound with a halide or triflate, catalyzed by a palladium(0) complex. harvard.eduresearchgate.net For instance, a piperazine-containing boronic ester could be coupled with a vinyl or aryl halide to construct a key intermediate. researchgate.net Alternatively, a halogenated version of the butynone scaffold could be coupled with a piperazine-boronic acid derivative. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. harvard.edumdpi.com

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, typically involves the coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org Although the primary functionality of this compound is an alkyne, related palladium-catalyzed transformations can occur. The intramolecular Heck reaction is particularly powerful for creating cyclic structures with high regio- and stereoselectivity. libretexts.orgyoutube.com A variation, the amino-Heck reaction, forms a nitrogen-carbon bond and can be used to synthesize pyridine compounds from oxime derivatives. wikipedia.org

Table 1: Overview of Palladium-Catalyzed Coupling Reactions Relevant to this compound

| Reaction | Coupling Partners | Typical Catalyst System | Role of this compound | Product Type |

|---|---|---|---|---|

| Sonogashira Coupling | Terminal Alkyne + Aryl/Vinyl Halide | Pd(PPh₃)₄ / CuI / Amine Base | Alkyne Substrate | Aryl/Vinyl-Substituted Ynone |

| Suzuki-Miyaura Coupling | Organoboron Compound + Aryl/Vinyl Halide | Pd(OAc)₂ or Pd(PPh₃)₄ / Base (e.g., Na₂CO₃) | Derivative Synthesis | Biaryl or Vinyl-Aryl Piperazine Derivatives |

| Heck Reaction | Alkene + Aryl/Vinyl Halide | Pd(OAc)₂ / Phosphine (B1218219) Ligand / Base | Potential for Related Transformations | Substituted Alkenes (from derivatives) |

Chemo- and Regioselective Transformations of the Carbonyl Group in this compound

The carbonyl group in this compound is a key site for transformations, enabling conversion into alcohols, alkenes, or alkanes. The challenge lies in achieving chemoselectivity, modifying the ketone without affecting the reactive alkyne or the piperazine ring.

Reduction to Alcohols: The ketone can be reduced to a secondary alcohol using metal hydride reagents. wikipedia.org Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent capable of selectively reducing aldehydes and ketones, making it ideal for this transformation under standard conditions (e.g., in methanol). libretexts.org For a more potent option, lithium aluminum hydride (LiAlH₄) can be used, which also reduces ketones to alcohols, though it is less selective and reacts violently with protic solvents, requiring a two-step process (reduction in an ether solvent followed by aqueous workup). libretexts.org These reactions convert the ynone into a propargyl alcohol derivative.

Complete Deoxygenation to Alkanes: For the complete removal of the carbonyl oxygen to form a methylene (B1212753) (CH₂) group, harsher reduction methods are necessary. masterorganicchemistry.com

Wolff-Kishner Reduction: This method uses hydrazine (NH₂NH₂) and a strong base (like KOH) at high temperatures. researchgate.net It proceeds via a hydrazone intermediate, with the driving force being the formation of nitrogen gas. masterorganicchemistry.comresearchgate.net

Clemmensen Reduction: This reaction employs amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid. masterorganicchemistry.com The strongly acidic conditions limit its use for substrates with acid-sensitive functional groups.

Conversion to Alkenes (Wittig Reaction): The Wittig reaction provides a reliable method for converting ketones into alkenes. libretexts.orglumenlearning.com The ketone of this compound can react with a phosphorus ylide (Wittig reagent), generated from a phosphonium (B103445) salt and a strong base. organic-chemistry.orgadichemistry.com This reaction forms an oxaphosphetane intermediate that collapses to yield an alkene and a highly stable phosphine oxide, which drives the reaction to completion. adichemistry.comwikipedia.org The geometry of the resulting alkene product depends on the nature of the ylide used. organic-chemistry.orgwikipedia.org

Table 2: Selective Transformations of the Carbonyl Group

| Transformation | Reagent(s) | Product Functional Group | Key Features |

|---|---|---|---|

| Reduction to Alcohol | NaBH₄ or LiAlH₄ | Secondary Alcohol | Chemoselective for carbonyl; NaBH₄ is milder. wikipedia.orglibretexts.org |

| Deoxygenation to Alkane | Wolff-Kishner (NH₂NH₂, KOH) | Alkane (Methylene) | Harsh, basic conditions. masterorganicchemistry.com |

| Deoxygenation to Alkane | Clemmensen (Zn(Hg), HCl) | Alkane (Methylene) | Harsh, acidic conditions. masterorganicchemistry.com |

| Olefination | Wittig Reagent (Ph₃P=CHR) | Alkene | Forms a C=C bond at the carbonyl position. libretexts.org |

Radical Reactions and Single-Electron Transfer Processes with this compound

The electron-deficient nature of the ynone system makes it susceptible to radical additions and transformations initiated by single-electron transfer (SET).

Radical Cyclizations: Manganese(III) acetate, Mn(OAc)₃, is a well-known reagent for initiating radical reactions. It can mediate the radical cyclization of unsaturated piperazine derivatives with 1,3-dicarbonyl compounds to form novel dihydrofuran structures. nih.gov In a relevant study, various diacyl and alkyl-acyl piperazine derivatives underwent regioselective radical cyclization. nih.gov For example, the reaction of cinnamoyl-methacryloyl piperazine with dimedone resulted in a dihydrofuran product in moderate yield. The regioselectivity is dictated by the formation of the more stable radical intermediate. nih.gov This methodology could be adapted to this compound, where the alkyne could participate in radical addition and subsequent cyclization pathways.

Single-Electron Transfer (SET) Processes: SET processes, often initiated photochemically or by a potent reducing/oxidizing agent, can generate radical ion intermediates from the ynone substrate. nih.gov The transfer of a single electron to the ynone would form a radical anion, which could then undergo various subsequent reactions, such as protonation, dimerization, or cyclization. Conversely, a single-electron oxidation would generate a radical cation. While direct experimental data on this compound is limited, the theoretical principles of SET suggest that it can serve as a powerful tool for activating the molecule toward transformations not accessible through polar reaction pathways. nih.govcancer.gov Kinetic evaluations in related systems have shown that energy transfer can sometimes be a more dominant pathway than SET for generating reactive intermediates like triplet nitrenes from specific precursors. nih.gov

Table 3: Mn(OAc)₃ Mediated Radical Cyclization of Piperazine Derivatives with Dimedone nih.gov

| Piperazine Reactant | Product | Yield (%) |

|---|---|---|

| 1-Cinnamoyl-4-methacryloyl piperazine | Dihydrofuran-piperazine adduct | 50% |

| 1,4-Dicinnamoyl piperazine | Dihydrofuran-piperazine adduct | 64% |

| 1-Allyl-4-cinnamoyl piperazine | Dihydrofuran-piperazine adduct | 32% |

Enantioselective and Diastereoselective Transformations of this compound

Introducing chirality in a controlled manner is a cornerstone of modern synthesis. The prochiral ketone and the piperazine scaffold in this compound offer multiple handles for asymmetric transformations.

Asymmetric Synthesis of Piperazine Scaffolds: The piperazine moiety is a "privileged scaffold" in medicinal chemistry, and its asymmetric synthesis is of great interest. nih.gov One powerful strategy involves the palladium-catalyzed asymmetric decarboxylative allylic alkylation of piperazin-2-one (B30754) substrates. nih.govnih.gov This method can generate α-secondary and α-tertiary piperazin-2-ones with high enantioselectivity. nih.govcaltech.edu For example, using a palladium catalyst with a chiral PHOX ligand, various N-protected piperazin-2-ones can be alkylated to give products in good yields and with excellent enantiomeric excess (ee). nih.govcaltech.edu Although these examples start from piperazin-2-ones, the resulting chiral piperazines are directly relevant to the core structure of the title compound.

Other approaches include the asymmetric synthesis of β-lactam precursors that can be converted into chiral piperazines and related heterocycles. nih.govorganic-chemistry.org Furthermore, one-pot catalytic methods have been developed for the synthesis of 3-aryl piperazin-2-ones using chiral urea (B33335) catalysts derived from Cinchona alkaloids. acs.org

Enantioselective Carbonyl Reduction: The reduction of the prochiral ketone in this compound to a chiral secondary alcohol can be achieved using asymmetric methods. The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst with a borane (B79455) source, is a classic example for achieving high enantioselectivity in ketone reductions. researchgate.net

Table 4: Catalytic Enantioselective Synthesis of α-Tertiary Piperazin-2-ones nih.gov

| Substrate (N-Protection) | Catalyst System | Product | Yield (%) | ee (%) |

|---|---|---|---|---|

| N¹-Benzoyl, N⁴-Benzyl | [Pd₂(pmdba)₃] / (S)-(CF₃)₃-t-BuPHOX | α-Allyl-α-methyl-piperazin-2-one | 81 | 90 |

| N¹-Benzoyl, N⁴-PMB | [Pd₂(pmdba)₃] / (S)-(CF₃)₃-t-BuPHOX | α-Allyl-α-methyl-piperazin-2-one | 72 | 90 |

| N¹-Benzoyl, N⁴-Benzyl | [Pd₂(pmdba)₃] / (S)-(CF₃)₃-t-BuPHOX | α-Allyl-α-ethyl-piperazin-2-one | 87 | 94 |

| N¹-Benzoyl, N⁴-Benzyl | [Pd₂(pmdba)₃] / (S)-(CF₃)₃-t-BuPHOX | α-Allyl-α-benzyl-piperazin-2-one | 85 | 95 |

*pmdba = tris(4,4'-methoxydibenzylideneacetone), PHOX = phosphinooxazoline, PMB = para-methoxybenzyl

Iv. Computational and Theoretical Insights into 1 Piperazin 1 Yl but 3 Yn 2 One

Quantum Chemical Calculations for Electronic Structure Analysis of 1-(Piperazin-1-yl)but-3-yn-2-one

No published data were found regarding the quantum chemical calculations for the electronic structure analysis of this compound.

There are no available studies on the Frontier Molecular Orbital (FMO) analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, for this compound.

Information regarding the charge distribution and electrostatic potential maps for this compound is not available in the reviewed literature.

Conformational Analysis and Tautomerism Studies of this compound

Specific conformational analysis and tautomerism studies for this compound have not been reported. While studies on other piperazine (B1678402) derivatives show the existence of conformers due to the partial double bond character of the amide and the chair conformation of the piperazine ring, this has not been specifically documented for this compound. nih.govmdpi.com

There are no dynamic NMR simulation data available to determine the energy barriers for the conformational interconversion of this compound.

The energy landscapes and preferred conformations of this compound have not been computationally modeled or experimentally determined in any available research.

Molecular Dynamics Simulations and Intermolecular Interactions of this compound Systems

No molecular dynamics simulation studies have been published that investigate the intermolecular interactions of this compound in various systems.

Solvent Effects on Molecular Behavior

The behavior of this compound in solution is expected to be significantly influenced by the surrounding solvent environment due to the molecule's distinct functional groups: a polar piperazine ring, a hydrogen-bond-accepting carbonyl group, a secondary amine (NH) group capable of hydrogen bonding, and a nonpolar alkyne terminus.

In polar protic solvents , such as water or ethanol (B145695), the piperazine moiety is likely to engage in strong hydrogen bonding interactions. The solvent molecules can act as hydrogen bond donors to the nitrogen atoms and the carbonyl oxygen, and as acceptors for the piperazine N-H group. These interactions would stabilize the molecule's ground state and influence its conformational equilibrium. The solubility of the compound is expected to be higher in such solvents.

In polar aprotic solvents , like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), the solvent can still accept hydrogen bonds from the piperazine N-H group and interact via dipole-dipole forces with the carbonyl group. The absence of solvent-donated hydrogen bonds might lead to different conformational preferences compared to protic environments.

In nonpolar solvents , such as hexane (B92381) or toluene, the polar regions of the molecule (the piperazine and ketone groups) would be less effectively solvated. This can lead to intermolecular self-association, where molecules of this compound interact with each other through hydrogen bonding (N-H···O=C or N-H···N) to minimize unfavorable interactions with the solvent. Such effects can influence reaction kinetics and crystallization processes. biosynce.com The choice of solvent is also a critical parameter in the synthesis of piperazine derivatives, affecting reaction pathways and yields. researchgate.net

Crystal Packing Analysis and Weak Interactions

While a specific crystal structure for this compound is not available, analysis of the crystal structures of piperazine and its derivatives provides a robust framework for predicting its solid-state arrangement. iucr.orgiucr.orgstrath.ac.uk

The piperazine ring typically adopts a stable chair conformation in the solid state. researchgate.net This conformation minimizes steric strain and is a common feature in numerous piperazine-containing crystal structures. researchgate.net The packing in the crystal lattice is dominated by a network of intermolecular hydrogen bonds. For this compound, the secondary amine proton (N-H) is expected to be a primary donor for hydrogen bonds. The most likely acceptors are the carbonyl oxygen atom and the tertiary piperazine nitrogen atom of neighboring molecules.

This would likely result in the formation of hydrogen-bonded chains or sheets, a common motif in piperazine crystals. iucr.orgiucr.org For instance, studies on piperazine itself show the formation of N-H···N hydrogen-bonded chains that link molecules into sheets. iucr.orgresearchgate.net In the case of the target compound, strong N-H···O=C interactions are also highly probable and would play a significant role in the supramolecular assembly.

Beyond classical hydrogen bonds, weaker interactions are also expected to direct the crystal packing. These include:

C-H···O interactions: Hydrogen atoms on the carbon atoms adjacent to the piperazine nitrogens and the carbonyl group can form weak hydrogen bonds with the oxygen of the carbonyl group in other molecules.

C-H···π interactions: The acetylenic C-H group could potentially interact with the piperazine ring of an adjacent molecule.

π···π interactions: While the molecule itself lacks aromatic rings, interactions involving the alkyne π-system cannot be entirely ruled out, though they are likely to be weak.

The interplay of these strong and weak interactions determines the final, most stable three-dimensional crystal lattice.

Table 1: Typical Geometric Parameters of a Chair Conformation Piperazine Ring from Analogous Crystal Structures

| Parameter | Typical Value Range | Reference |

| C-N Bond Length | 1.45 - 1.47 Å | iucr.org |

| C-C Bond Length | 1.51 - 1.53 Å | iucr.org |

| C-N-C Bond Angle | 109° - 112° | iucr.org |

| N-C-C Bond Angle | 110° - 112° | iucr.org |

Note: These values are generalized from studies on piperazine and its simple derivatives and serve as an estimation for the piperazine moiety in the target compound.

Reaction Pathway Elucidation and Transition State Modeling for this compound Transformations

Theoretical chemistry offers powerful methods to elucidate reaction mechanisms, identify intermediates, and model the high-energy transition states that govern reaction rates. For a molecule like this compound, several reaction types can be computationally investigated.

A key reaction pathway for ynone systems is the Michael addition , where a nucleophile adds to the β-carbon of the alkyne, activated by the adjacent carbonyl group. The secondary amine of another piperazine-containing molecule could, for instance, act as the nucleophile. Computational modeling, often using Density Functional Theory (DFT), can map the potential energy surface for such a reaction. This would involve:

Reactant and Product Optimization: Calculating the lowest energy structures of the reactants and potential products.

Transition State Search: Locating the saddle point on the potential energy surface that connects reactants and products. bath.ac.uk This transition structure represents the highest energy point along the minimum energy reaction path. bath.ac.uk

Frequency Calculation: Confirming the nature of the stationary points. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. bath.ac.uk

From these calculations, the activation energy (the energy difference between the transition state and the reactants) can be determined, providing a quantitative prediction of the reaction's feasibility and rate. researchgate.net

Furthermore, computational studies can model other potential transformations, such as reactions at the secondary amine of the piperazine ring (e.g., alkylation or acylation) or cycloaddition reactions involving the alkyne. By comparing the activation barriers for different competing pathways, chemists can predict the most likely product under specific conditions. Such computational insights are invaluable for optimizing synthetic routes and understanding reaction outcomes. acs.orgnih.govnih.gov

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics Applications for this compound (Focus on structural descriptors and reactivity predictions)

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or chemical reactivity. nih.govyoutube.com While a specific QSAR model for this compound would require a dataset of related molecules and their measured activities, we can discuss the relevant structural descriptors and cheminformatics principles that would apply.

For a molecule containing the piperazine scaffold, several key descriptors are typically used in QSAR models to predict properties like receptor binding affinity, metabolic stability, or general reactivity. nih.govresearchgate.net These descriptors can be calculated using cheminformatics software.

Key Structural Descriptors and Their Relevance:

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching. Examples include the molecular weight and connectivity indices.

Electronic Descriptors: These relate to the electron distribution in the molecule. For this compound, descriptors like the partial charges on the nitrogen and oxygen atoms, the dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) would be crucial. The HOMO-LUMO gap can be an indicator of chemical reactivity and stability. nih.gov

Steric Descriptors: These describe the three-dimensional shape and bulk of the molecule. Descriptors like molecular volume and surface area influence how the molecule fits into an enzyme's active site or a receptor's binding pocket. nih.gov

Hydrophobic Descriptors: The logarithm of the octanol-water partition coefficient (logP) is a common descriptor for hydrophobicity. It predicts how the molecule will partition between aqueous and lipid environments, which is critical for pharmacokinetic properties. researchgate.net

By developing a QSAR model for a series of analogous piperazine-ynone compounds, one could predict the reactivity of this compound in a particular reaction or its potential for a specific biological activity. For example, a model might reveal that increasing the electron-withdrawing character of the group attached to the piperazine ring enhances its reactivity in Michael additions. These predictive models are a cornerstone of modern drug discovery and chemical research, allowing for the virtual screening of large compound libraries to prioritize the most promising candidates for synthesis and testing. nih.govacs.org

Table 2: Relevant QSAR Descriptors and Their Potential Influence on the Reactivity of this compound

| Descriptor Class | Specific Descriptor | Potential Influence on Reactivity/Activity | Reference |

| Electronic | Partial Charge on Carbonyl Oxygen | Influences the strength of hydrogen bonding and electrostatic interactions. | nih.gov |

| HOMO/LUMO Energies | The energy gap can correlate with chemical reactivity and kinetic stability. | nih.gov | |

| Dipole Moment | Affects solubility in polar solvents and interactions with polar macromolecules. | researchgate.net | |

| Steric/Topological | Molecular Volume/Surface Area | Governs steric hindrance in reactions and the fit into binding sites. | nih.gov |

| Number of Rotatable Bonds | Relates to the conformational flexibility of the molecule. | researchgate.net | |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Predicts membrane permeability and distribution in biological systems. | researchgate.net |

V. Spectroscopic and Advanced Analytical Methodologies for 1 Piperazin 1 Yl but 3 Yn 2 One Characterization

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Processes of 1-(Piperazin-1-yl)but-3-yn-2-one

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules like this compound. One-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments are employed to map out the complete chemical structure and understand its dynamic nature.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Multi-dimensional NMR techniques are indispensable for unambiguously assigning the proton (¹H) and carbon (¹³C) signals, especially in a molecule with multiple methylene (B1212753) groups in similar environments, such as the piperazine (B1678402) ring.

Correlation SpectroscopY (COSY): This ¹H-¹H correlation experiment is used to identify protons that are coupled to each other, typically through two or three bonds. For this compound, COSY spectra would be expected to show correlations between the protons of adjacent methylene (-CH₂) groups within the piperazine ring. Specifically, the protons on the carbon adjacent to the secondary amine (C5/C6) would show coupling to the protons on the carbons adjacent to the tertiary nitrogen (C2/C3). nih.govbeilstein-journals.org

Heteronuclear Single Quantum Coherence (HSQC): This two-dimensional experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹J_CH coupling). nih.gov HSQC is crucial for assigning the carbon signals of the piperazine ring and the butynone chain by linking them to their known proton resonances.

Correlations from the protons on the piperazine ring (at C2 and C6) to the carbonyl carbon (C=O) of the butynone moiety, confirming the N-C bond.

Correlations from the methylene protons of the butynone chain to the carbonyl carbon and the alkyne carbons.

Correlation from the terminal alkyne proton (≡C-H) to the adjacent sp-hybridized carbon and the carbonyl carbon.

A summary of predicted NMR data is presented below.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Expected Key HMBC Correlations (H to C) |

|---|---|---|---|

| Piperazine C2/C6 | ~3.5 - 3.8 | ~48 - 52 | C=O (Butynone) |

| Piperazine C3/C5 | ~2.8 - 3.1 | ~44 - 47 | C2/C6 |

| Piperazine N-H | Variable, broad | N/A | C3/C5 |

| Butynone C=O | N/A | ~180 - 185 | N/A |

| Butynone C≡C | N/A | ~80 - 85 | N/A |

| Butynone ≡C-H | ~3.0 - 3.3 | ~75 - 80 | C=O, C≡C |

| Butynone -CH₂- | ~3.4 - 3.6 | ~50 - 55 | C=O, C≡C, Piperazine C2/C6 |

Note: Chemical shifts are highly dependent on the solvent and experimental conditions. Values are estimated based on typical ranges for similar functional groups and N-acyl piperazines. lew.roresearchgate.netresearchgate.netmdpi.com

Dynamic NMR for Conformational Exchange Barriers

The structure of this compound presents two key sources of dynamic behavior that can be studied by NMR. First, the piperazine ring undergoes a rapid chair-to-chair interconversion. Second, the bond between the piperazine nitrogen and the carbonyl carbon (an amide-like bond) has a partial double-bond character, which restricts rotation. nih.govbeilstein-journals.org

This restricted rotation can lead to the existence of different conformers (rotamers) at room temperature, which may cause a doubling or broadening of signals in the NMR spectrum, particularly for the protons and carbons of the piperazine ring. rsc.orgrsc.orgresearchgate.net

Dynamic NMR (DNMR) studies, which involve recording spectra at various temperatures, can provide quantitative information about these processes. By increasing the temperature, the rate of interconversion increases, eventually causing separate signals from different conformers to broaden and merge into a single averaged signal at a specific temperature known as the coalescence temperature (Tc). nih.govnih.gov From the coalescence temperature and the frequency difference between the signals, the Gibbs free energy of activation (ΔG‡) for the rotational barrier can be calculated. For similar N-acyl piperazine systems, these energy barriers are typically in the range of 56 to 80 kJ/mol. rsc.orgresearchgate.net

Mass Spectrometry Techniques for Investigating Fragmentation Pathways and Molecular Composition of this compound

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass, and therefore the molecular weight and elemental formula, of a compound. It also reveals structural details through the analysis of fragmentation patterns. wikipedia.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to measure the mass-to-charge ratio (m/z) of an ion with very high precision. This allows for the determination of the exact mass of the molecular ion of this compound. From this exact mass, the unique elemental formula (C₈H₁₂N₂O) can be confirmed, distinguishing it from any other compounds with the same nominal mass. ingentaconnect.com

Tandem Mass Spectrometry (MS/MS) for Structural Information

In tandem mass spectrometry (MS/MS), the molecular ion is selected and then fragmented by collision with an inert gas (Collision-Induced Dissociation, CID). The resulting fragment ions are then analyzed to piece together the molecule's structure.

For this compound, fragmentation is expected to occur at the most labile bonds. Key fragmentation pathways for piperazine derivatives typically involve the cleavage of the piperazine ring itself or the bonds connecting substituents to the ring. researchgate.netresearchgate.net The ynone moiety also provides predictable fragmentation sites.

Table 2: Plausible Mass Spectrometry Fragmentation Pathways for this compound

| Fragment Ion (m/z) | Proposed Structure/Origin | Fragmentation Type |

|---|---|---|

| 168 [M+H]⁺ | Protonated Molecular Ion | Soft Ionization (e.g., ESI) |

| 111 | Loss of butynone moiety (-C₄H₃O) | α-cleavage at N-C(O) bond |

| 85 | [Piperazine]⁺ fragment | Ring cleavage |

| 69 | [C₄H₅O]⁺ (Butynone acylium ion) | Cleavage of N-C(O) bond |

| 56, 70 | Characteristic piperazine ring fragments | Ring opening and subsequent cleavages libretexts.org |

Note: The specific fragments and their relative abundances depend on the ionization technique (e.g., EI, ESI) and the energy used. researchgate.netlibretexts.orgaaup.edu

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Conformational Probes of this compound

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR light or the scattering in Raman spectroscopy occurs at specific frequencies corresponding to the vibrations of particular functional groups, making these methods excellent for functional group identification. niscpr.res.inultraphysicalsciences.orgnih.gov

For this compound, the key functional groups each have characteristic vibrational frequencies.

Alkyne Group: The terminal alkyne gives rise to two distinct and highly characteristic signals:

A ≡C-H stretching vibration, typically appearing as a sharp band around 3300 cm⁻¹. libretexts.orgyoutube.com

A C≡C triple bond stretching vibration, which is weaker in IR but often stronger in Raman, found in the 2100-2150 cm⁻¹ region. acs.orgnih.gov

Ketone Group: The carbonyl (C=O) group of the ketone will produce a very strong absorption in the IR spectrum. Due to conjugation with the alkyne, its frequency is expected to be in the range of 1650-1680 cm⁻¹. pg.edu.plnih.gov

Piperazine Ring: The piperazine moiety contributes several signals:

An N-H stretching vibration from the secondary amine, typically a broad band in the 3200-3500 cm⁻¹ region, which may overlap with the ≡C-H stretch. dergipark.org.tr

C-H stretching vibrations from the methylene groups, appearing just below 3000 cm⁻¹. dergipark.org.tr

C-N stretching vibrations, typically found in the 1000-1250 cm⁻¹ region. niscpr.res.in

Various bending vibrations (scissoring, wagging) for the CH₂ and N-H groups in the fingerprint region (below 1500 cm⁻¹).

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| N-H Stretch | Secondary Amine | 3200 - 3500 | Medium, Broad | Weak |

| ≡C-H Stretch | Terminal Alkyne | ~3300 | Medium, Sharp | Medium |

| C-H Stretch | Aliphatic (CH₂) | 2850 - 2960 | Medium-Strong | Medium-Strong |

| C≡C Stretch | Alkyne | 2100 - 2150 | Weak-Medium | Strong |

| C=O Stretch | Conjugated Ketone | 1650 - 1680 | Strong | Medium |

| N-H Bend | Secondary Amine | 1550 - 1650 | Variable | Weak |

| CH₂ Bend | Aliphatic | 1440 - 1470 | Medium | Medium |

| C-N Stretch | Amine/Amide | 1000 - 1250 | Medium | Weak |

Note: Intensities and exact frequencies can be influenced by the physical state of the sample (solid, liquid, gas) and intermolecular interactions like hydrogen bonding. libretexts.orgdergipark.org.trchemicalbook.com

Chromatographic and Separation Science Methodologies Applied to 1-(Piperazin-1-yl)but-3-yn-2-onexml-journal.net

Chromatographic techniques are indispensable for the analysis of this compound, providing critical information on its purity, the presence of impurities, and, for chiral derivatives, the enantiomeric composition.

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for both the purification and analytical assessment of piperazine derivatives. For routine purity analysis, reversed-phase HPLC methods are commonly employed. nih.gov

A more specialized application of HPLC is the determination of enantiomeric excess (e.e.), a measure of the purity of a chiral substance. masterorganicchemistry.com This is achieved using a chiral stationary phase (CSP) that can differentiate between enantiomers. Polysaccharide-based columns, such as those with brand names Chiralpak and Chiralcel, are widely used for this purpose. researchgate.netresearchgate.net The separation of enantiomers allows for the precise quantification of each in a mixture, which is essential in asymmetric synthesis. For example, the enantiomeric excess of a chiral pyrazolo[4',3':5,6]pyrano[2,3-b]quinoline derivative was determined to be 94% using a Chiralpak IA-H column with a mobile phase of hexane (B92381) and isopropanol. rsc.org

| Parameter | Condition |

|---|---|

| Instrument | Waters e2695 |

| Column | Chiralpak IA-H |

| Mobile Phase | Hexane / Isopropanol (80/20) |

| Flow Rate | 0.8 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds. However, many piperazine derivatives, including this compound, have low volatility due to the presence of the secondary amine group. Therefore, a chemical derivatization step is often required to increase their volatility and thermal stability for GC analysis. researchgate.net

Common derivatization strategies involve acylation of the amine group. Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) are used to convert the amine into a more volatile amide derivative. researchgate.netnih.gov Following separation on a GC column (e.g., a DB-17), the eluted compounds are introduced into the mass spectrometer. researchgate.net The mass spectrometer fragments the molecules in a reproducible manner, generating a unique mass spectrum that acts as a chemical fingerprint, allowing for definitive identification by matching it to spectral libraries or interpreting the fragmentation patterns. xml-journal.netresearchgate.net

| Parameter | Condition |

|---|---|

| Derivatization | Often required (e.g., acylation) |

| GC Column | DB-17, 30 m x 0.53 mm, 1 µm film |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Detector Temperature | 260 °C |

| Oven Program | Isothermal followed by temperature ramp |

| Detection | Mass Spectrometry (Electron Ionization) |

Vi. 1 Piperazin 1 Yl but 3 Yn 2 One As a Versatile Synthetic Building Block

Applications of 1-(Piperazin-1-yl)but-3-yn-2-one in the Synthesis of Complex Organic Molecules

The dual functionality of this compound allows for its participation in a variety of chemical transformations, paving the way for the creation of complex molecular frameworks.

The synthesis of polycyclic and spirocyclic systems is a challenging area of organic chemistry, with important implications for drug discovery. Spirocycles, in particular, are three-dimensional structures that are of increasing interest in medicinal chemistry. chemsynthesis.comnih.gov The piperazine (B1678402) nucleus itself is a component of several spirocyclic drugs. For instance, the synthesis of buspirone (B1668070) involves the alkylation of a piperazine derivative to form a key spirocyclic intermediate. chemsynthesis.com Although not using this compound directly, these syntheses highlight the compatibility of the piperazine core within reaction sequences that generate spiro-systems. chemsynthesis.commdpi.comwhiterose.ac.uk

The ynone functionality in this compound could theoretically participate in cycloaddition reactions or intramolecular cyclizations to form polycyclic structures. google.com For example, palladium-catalyzed cycloadditions of 1,3-enynes with cyclic nucleophiles are a known method for creating spirocycles. nih.gov The activated alkyne in the butynone moiety could potentially act as a dielectrophile in similar catalytic processes.

Table 1: Examples of Spirocyclic Systems Containing a Piperazine Moiety

| Spirocyclic Compound | Precursor containing Piperazine | Synthetic Application | Reference |

| Buspirone | 1-(Pyrimidin-2-yl)piperazine | Utilized in the synthesis of the anxiolytic drug Buspirone. chemsynthesis.com | chemsynthesis.com |

| Fluspirilene | Spirocyclic piperidine (B6355638) derivative | Key building block for the antipsychotic drug Fluspirilene. mdpi.com | mdpi.com |

| Spiro-piperidine-3,5-dione | Piperidine-3,5-dione | Formed via spiroannulation as a potential scaffold for new compounds. nih.gov | nih.gov |

This table presents examples of spirocycles synthesized using piperazine or related nitrogen heterocycles, illustrating the general utility of such motifs in constructing these complex frameworks.

The piperazine ring is a ubiquitous feature in a vast number of bioactive heterocyclic compounds. mdpi.com Synthetic methods to generate piperazine-containing heterocycles often involve reactions such as N-alkylation, reductive amination, and transition metal-catalyzed cross-coupling. organic-chemistry.org The this compound molecule is primed for such transformations. The secondary amine on the piperazine ring can be functionalized, while the ynone can act as an acceptor in Michael additions or participate in cycloaddition reactions to build new rings.

For example, piperazine derivatives are used to synthesize complex structures like cinnolines through the intramolecular cyclization of piperazinyl amidrazones. mdpi.com Similarly, [3+2] cycloaddition reactions involving piperazine-linked molecules have been used to create pyrazole-containing chromene hybrids. nih.gov The activated alkyne in this compound is an ideal candidate for [3+2] cycloadditions with azides (Click chemistry) to form triazoles or with nitrones to form isoxazolines, further expanding the accessible heterocyclic space. mdpi.com

Table 2: Heterocyclic Systems Synthesized from Piperazine Precursors

| Heterocyclic System | Piperazine Precursor | Reaction Type | Reference |

| 3-(Piperazin-1-yl)cinnolines | Piperazinyl amidrazones | Intramolecular cyclization | mdpi.com |

| Piperazine-linked bis(chromene) hybrids | Chromene-based bis(enaminone) | [3+2] cycloaddition | nih.gov |

| 2-Piperazin-1-yl-N-1,3-thiazol-2-ylacetamides | 3(6)-Piperazine-substituted pyridines | Alkylation | nih.gov |

| 1,3-Oxazine-piperazine derivatives | Piperazinyl tri-tert-butyl-phenol derivatives | Catalytic ring closure | doi.org |

| 5,5’-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one) | Piperazine | Nucleophilic substitution | mdpi.com |

This table showcases the diversity of heterocyclic frameworks that can be accessed using piperazine-containing starting materials through various synthetic strategies.

Development of Novel Reagents and Catalysts Derived from this compound

The inherent structure of this compound suggests its potential modification into valuable chemical tools like catalysts and chiral auxiliaries.

Chiral piperazine derivatives can serve as effective ligands in asymmetric catalysis. While there is no specific literature on deriving chiral auxiliaries from this compound, the piperazine scaffold itself is amenable to the introduction of chirality. The synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinolines, for instance, can be achieved through enantioselective reduction, sometimes employing chiral catalysts or auxiliaries. The principles of introducing and transferring chirality are well-established for related nitrogen heterocycles. The free nitrogen on the piperazine ring of the title compound could be coupled with a chiral moiety, or the ketone could be asymmetrically reduced to a chiral alcohol, which could then direct subsequent reactions.

The development of organocatalysts and photocatalysts is a rapidly advancing field. Piperazine structures can be incorporated into larger catalytic frameworks. The nucleophilic nature of the piperazine nitrogen atoms makes them suitable for use in organocatalytic cycles, for example, in activating substrates through enamine or iminium ion formation. The extended conjugation possible through the ynone functionality could also be exploited in the design of photocatalysts after appropriate modification.

Synthesis of Polymeric Materials and Frameworks Incorporating this compound Moieties

The piperazine molecule is recognized as a useful linker in polymer chemistry, capable of imparting specific physicochemical properties like increased water solubility and thermal stability to the resulting materials. bldpharm.com Although the use of piperazine in polymer synthesis has been somewhat limited by a lack of multifunctional groups for polymerization, derivatives can be designed to overcome this. bldpharm.com

The this compound molecule possesses two distinct points for potential polymerization: the secondary amine of the piperazine and the terminal alkyne. The alkyne group is particularly suitable for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions, a highly efficient method for polymer synthesis and modification. For instance, piperazine propargyl carbamates have been attached to a polystyrene support via CuAAC to create triazole-containing polymers for metal ion extraction. The terminal alkyne of this compound could similarly be used to either create or functionalize polymers and other materials like metal-organic frameworks (MOFs).

Design of Functional Polymers with Tunable Properties

The bifunctional nature of this compound, possessing two reactive nitrogen centers and a polymerizable alkyne group, makes it an attractive monomer for the synthesis of functional polymers. The piperazine moiety, a privileged structure in medicinal chemistry, can impart desirable physicochemical properties to the resulting polymers, such as enhanced water solubility, specific binding affinities, and biocompatibility. rsc.orgsemanticscholar.org

The presence of the terminal alkyne allows for polymerization through various mechanisms, including those utilized in the synthesis of polyacetylenes and other conjugated polymers. Furthermore, the ketone and the secondary amine of the piperazine ring can be exploited for post-polymerization modifications, enabling the fine-tuning of the polymer's properties. For instance, the piperazine moiety can be quaternized to introduce positive charges, leading to materials with antimicrobial properties. rsc.orgnih.govresearchgate.net

Table 1: Potential Polymerization and Modification Reactions of this compound

| Reaction Type | Functional Group Involved | Potential Outcome |

| Alkyne Polymerization | Terminal Alkyne | Formation of a polyacetylene backbone |

| Click Chemistry (CuAAC) | Terminal Alkyne | Grafting of side chains or cross-linking |

| Nucleophilic Addition | Ketone Carbonyl | Introduction of various functional groups |

| Reductive Amination | Ketone Carbonyl & Secondary Amine | Formation of chiral centers and cross-linking |

| N-Alkylation/Acylation | Secondary Piperazine Amine | Modification of solubility and biological activity |

Fabrication of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters bridged by organic linkers. The specific geometry and functionality of the organic linker are crucial in determining the structure and properties of the MOF. While this compound itself might not be a typical linker due to its flexibility, its derivatives can be designed to serve this purpose.

Table 2: Potential Applications of MOFs Derived from this compound Scaffolds

| Application Area | Potential Advantage |

| Gas Storage (e.g., CH4) | Enhanced storage capacity due to tailored pore environment researchgate.netrsc.org |

| CO2 Capture | Increased selectivity and uptake via amine functionality researchgate.net |

| Catalysis | Active sites within the piperazine moiety |

| Drug Delivery | Biocompatible framework with potential for controlled release |

Exploitation of this compound in Natural Product Total Synthesis Strategies

The piperazine ring is a common structural motif found in a variety of natural products with diverse biological activities. nih.gov The compound this compound can serve as a valuable building block in the total synthesis of such natural products or their analogues. Its pre-formed piperazine core simplifies the synthetic route, and the reactive alkyne and ketone functionalities allow for the stereocontrolled introduction of other key structural features.

For instance, the alkyne can be used in various cyclization reactions to construct additional rings or in coupling reactions to append complex side chains. The ketone can be a handle for the introduction of hydroxyl groups with specific stereochemistry, a common feature in many natural products. The ability to introduce substituents on the second nitrogen of the piperazine ring further adds to its versatility in targeting specific natural product architectures. nih.gov

Design and Synthesis of Advanced Functional Materials Utilizing this compound Scaffolds

The unique combination of functional groups in this compound makes it a promising scaffold for the design and synthesis of advanced functional materials. These materials can be designed to have specific electronic, optical, or biological properties.

For example, the conjugation of the piperazine moiety with other chromophores or electroactive units via the alkyne or ketone can lead to the development of new dyes, sensors, or electronic materials. The incorporation of this scaffold into larger molecular architectures, such as dendrimers or supramolecular assemblies, could lead to materials with novel properties and applications in areas like drug delivery and catalysis. The inherent biological activity of many piperazine derivatives also suggests the potential for creating new bioactive materials. researchgate.net

Vii. Future Directions and Unexplored Avenues in 1 Piperazin 1 Yl but 3 Yn 2 One Research

Emerging Methodologies for Highly Efficient and Selective Derivatization of 1-(Piperazin-1-yl)but-3-yn-2-one

The development of novel and efficient methods for the derivatization of this compound is crucial for unlocking its full potential. The ynone moiety is a versatile functional group that can undergo a variety of transformations. numberanalytics.com Future research will likely focus on several key areas:

Asymmetric Catalysis: Given that many biologically active molecules are chiral, the development of enantioselective reactions for the derivatization of this compound is a significant frontier. This could involve the use of chiral catalysts, such as metal complexes with chiral ligands or organocatalysts, to control the stereochemical outcome of reactions at the ynone functionality. rsc.org

Photoredox Catalysis: This rapidly growing field offers mild and efficient conditions for a wide range of chemical transformations. mdpi.com Photoredox catalysis could be employed for novel C-H functionalization of the piperazine (B1678402) ring or for unique additions to the alkyne of the ynone, expanding the accessible chemical space. mdpi.com

Multi-component Reactions: These reactions, where three or more reactants combine in a single step to form a complex product, offer a highly efficient approach to building molecular complexity. thieme-connect.com Designing new multi-component reactions involving this compound could lead to the rapid synthesis of diverse compound libraries for screening purposes. thieme-connect.com

Click Chemistry: The alkyne functionality in this compound makes it an ideal candidate for copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, a cornerstone of "click chemistry." This would allow for the straightforward and efficient conjugation of this scaffold to other molecules, such as biomolecules or polymers.

Potential for Catalytic Applications of this compound and its Derivatives in Novel Chemical Transformations

Beyond being a substrate for derivatization, this compound and its derivatives could themselves act as catalysts. The piperazine nitrogen atoms can act as basic sites or as ligands for metal catalysts.

Organocatalysis: The piperazine moiety could be functionalized to create novel organocatalysts. For instance, derivatization of the second nitrogen of the piperazine could introduce a hydrogen-bond donor or acceptor group, leading to bifunctional catalysts capable of activating substrates through non-covalent interactions.

Ligand Development for Transition Metal Catalysis: The piperazine ring can serve as a bidentate ligand for transition metals. By modifying the substituents on the piperazine ring, the electronic and steric properties of the resulting metal complexes can be fine-tuned. These novel catalysts could then be applied to a range of transformations, such as cross-coupling reactions, hydrogenations, or oxidations. The ynone functionality could also play a role in coordinating to the metal center, potentially leading to unique reactivity. thieme-connect.com

Advanced Theoretical Modeling for Predictive Research in this compound Chemistry and Reactivity

Computational chemistry and theoretical modeling are indispensable tools for modern chemical research. For this compound, these methods can provide deep insights and guide experimental work.

Reaction Mechanism and Selectivity Prediction: Density Functional Theory (DFT) and other quantum mechanical methods can be used to model the transition states and intermediates of potential reactions. nih.gov This allows for the prediction of reaction pathways, activation energies, and the origins of stereoselectivity and regioselectivity. Such studies can help in optimizing reaction conditions and in the rational design of new, more efficient synthetic methods.

In Silico Screening of Derivatives: Computational tools can be used to predict the properties of virtual libraries of this compound derivatives. nih.gov This can involve the calculation of physicochemical properties relevant to drug discovery (e.g., lipophilicity, solubility) or the prediction of binding affinities to biological targets through molecular docking simulations. nih.gov This approach can help prioritize the synthesis of compounds with the highest probability of desired activity.

Below is an interactive data table summarizing potential theoretical modeling applications:

| Modeling Technique | Application for this compound | Predicted Outcome |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms for derivatization | Understanding reaction pathways and predicting product selectivity |

| Molecular Dynamics (MD) Simulations | Studying the conformational flexibility and interactions with solvents or biological targets | Predicting binding modes and affinities to proteins |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating structural features of derivatives with their biological activity | Guiding the design of more potent and selective compounds |

Interdisciplinary Research Frontiers Involving this compound Beyond Traditional Organic Synthesis

The unique properties of this compound make it a candidate for applications in various interdisciplinary fields.

Chemical Biology: The ynone functionality can act as a covalent warhead, making derivatives of this compound potential candidates for irreversible enzyme inhibitors or chemical probes to study biological processes. The piperazine moiety can be tailored to improve cell permeability and target engagement.

Materials Science: The rigid alkyne unit and the potential for polymerization or incorporation into larger structures make this compound an interesting building block for new materials. For example, its derivatives could be used to create novel polymers with interesting electronic or optical properties. The piperazine group could also be used to impart specific solubility or self-assembly characteristics. numberanalytics.com

Medicinal Chemistry: The piperazine ring is a common scaffold in many approved drugs due to its favorable pharmacokinetic properties. mdpi.com The combination of this privileged structure with the versatile ynone functionality makes this compound an attractive starting point for the development of new therapeutic agents. numberanalytics.commdpi.com Research in this area would focus on synthesizing libraries of derivatives and screening them for activity against a wide range of biological targets. datastringconsulting.com

Development of Automated and Flow Chemistry Approaches for this compound Production and Derivatization

To accelerate the exploration of this compound and its derivatives, the adoption of modern synthesis technologies will be crucial.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and easier scalability. amf.chnih.gov Developing a flow synthesis route for this compound would enable its production in larger quantities and with greater consistency. nih.gov Furthermore, multi-step derivatizations could be telescoped into a single continuous process, significantly reducing reaction times and purification efforts. researchgate.net

Automated Synthesis Platforms: The use of robotic systems for automated synthesis can dramatically increase the throughput of compound production. By combining automated platforms with a robust set of derivatization reactions, large and diverse libraries of this compound derivatives can be rapidly assembled. These libraries are invaluable for high-throughput screening campaigns in drug discovery and materials science.

The following table outlines the potential benefits of adopting these modern synthesis techniques:

| Technology | Advantage for this compound Research |

| Flow Chemistry | Enhanced safety, improved reproducibility, and facile scalability of production. beilstein-journals.org |

| Automated Synthesis | Rapid generation of large and diverse compound libraries for screening. |

| High-Throughput Experimentation | Accelerated optimization of reaction conditions for derivatization. |

Featured Recommendations